N-(3-Azetidinylmethyl)-N-methylacetamide

Medicinal Chemistry Chemical Synthesis Building Blocks

N-(3-Azetidinylmethyl)-N-methylacetamide (CAS 550369-62-5) is an azetidine derivative featuring a four-membered nitrogen-containing ring with an N-methylacetamide moiety attached via a methylene spacer. The compound has the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
CAS No. 550369-62-5
Cat. No. B12589650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Azetidinylmethyl)-N-methylacetamide
CAS550369-62-5
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC(=O)N(C)CC1CNC1
InChIInChI=1S/C7H14N2O/c1-6(10)9(2)5-7-3-8-4-7/h7-8H,3-5H2,1-2H3
InChIKeyLMOOPXWLRKCCQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Azetidinylmethyl)-N-methylacetamide (CAS 550369-62-5): A Versatile Azetidine-Based Building Block


N-(3-Azetidinylmethyl)-N-methylacetamide (CAS 550369-62-5) is an azetidine derivative featuring a four-membered nitrogen-containing ring with an N-methylacetamide moiety attached via a methylene spacer . The compound has the molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol . Its structure, which includes both an azetidine ring and a tertiary amide group, confers distinct physicochemical properties that differentiate it from closely related azetidine analogs lacking the N-methyl substitution or the methylene spacer. This compound is primarily utilized as a synthetic building block in medicinal chemistry, particularly in the development of pharmaceutical intermediates and as a scaffold for structure-activity relationship (SAR) studies .

Why N-(3-Azetidinylmethyl)-N-methylacetamide (550369-62-5) Cannot Be Replaced by Generic Azetidine Analogs


In medicinal chemistry and chemical biology, subtle structural modifications to a molecular scaffold can profoundly impact physicochemical properties, biological activity, and synthetic utility. For N-(3-Azetidinylmethyl)-N-methylacetamide, the presence of both an N-methyl group and a methylene spacer distinguishes it from other azetidine-based building blocks. Simple substitution with compounds like N-(3-azetidinylmethyl)acetamide hydrochloride (CAS 124668-51-5) or N-(azetidin-3-yl)-N-methylacetamide hydrochloride (CAS 935668-15-8) is not straightforward, as these analogs exhibit different molecular weights, hydrogen bonding capacities, and conformational flexibility—factors that critically influence compound solubility, permeability, and target engagement in drug discovery programs . The specific substitution pattern of 550369-62-5 offers a unique balance of steric and electronic properties, making it a non-interchangeable component in synthetic routes where precise spatial and electronic requirements are essential .

Quantitative Differentiation: N-(3-Azetidinylmethyl)-N-methylacetamide (550369-62-5) vs. Closest Analogs


Physicochemical Differentiation: Boiling Point Comparison with an Azetidine Analog

The target compound exhibits a boiling point of 240.7±13.0 °C at 760 mmHg, which is significantly lower than that of the more complex azetidine derivative benzyl 3-aminoazetidine-1-carboxylate (CAS 112257-20-2), which has a boiling point of 336.0±42.0 °C at 760 mmHg . This difference in volatility can be critical for synthetic chemists when considering purification strategies or reaction conditions requiring specific temperature ranges.

Medicinal Chemistry Chemical Synthesis Building Blocks

Physicochemical Differentiation: Density Comparison with an Azetidine Analog

The target compound has a density of 1.0±0.1 g/cm³, whereas the more complex azetidine derivative benzyl 3-aminoazetidine-1-carboxylate (CAS 112257-20-2) has a higher density of 1.2±0.1 g/cm³ . This difference in density can impact solution behavior, handling, and storage considerations for research and industrial applications.

Medicinal Chemistry Chemical Synthesis Building Blocks

Molecular Flexibility Differentiation: Rotatable Bond Count vs. an Azetidine Analog

The target compound has 2 rotatable bonds, whereas N-(azetidin-3-yl)-N-methylacetamide (CAS 935730-59-9) has only 1 rotatable bond . The additional rotatable bond in the target compound, attributable to the methylene spacer, provides greater conformational flexibility, which can be advantageous for optimizing molecular interactions with biological targets during lead optimization.

Medicinal Chemistry Drug Design Conformational Analysis

Recommended Research and Industrial Applications for N-(3-Azetidinylmethyl)-N-methylacetamide (550369-62-5)


Medicinal Chemistry Scaffold for Lead Optimization

The compound's unique combination of an azetidine ring and an N-methylacetamide group connected by a flexible methylene spacer makes it a valuable scaffold for exploring structure-activity relationships (SAR). Its 2 rotatable bonds offer conformational adaptability , which can be exploited to improve target engagement. This makes it suitable for synthesizing focused libraries of analogs to probe binding pockets in drug discovery programs, particularly for CNS and kinase targets where conformational flexibility is often crucial.

Synthetic Intermediate for Complex Molecule Construction

With a boiling point of 240.7±13.0 °C and a density of 1.0±0.1 g/cm³ , this compound can be readily handled and incorporated into multi-step synthetic sequences. Its relatively low boiling point compared to bulkier azetidine derivatives may facilitate purification by distillation, making it a practical choice for scaling up synthetic routes to more complex pharmaceutical intermediates and fine chemicals.

Building Block for Bioconjugation and Chemical Biology Probes

The presence of a tertiary amide and an azetidine ring provides a versatile chemical handle for further functionalization. The compound can serve as a core motif in the design of chemical probes or bioconjugation reagents, where the azetidine moiety can be further elaborated, and the acetamide group can be used for attachment to linkers or payloads . Its distinct physicochemical profile, including a density of 1.0 g/cm³ , may offer advantages in designing probes with specific solubility or permeability characteristics.

Material Science and Supramolecular Chemistry Exploration

The compound's defined molecular geometry, with 2 rotatable bonds and a polar amide group , could be exploited in the design of novel organic materials or supramolecular assemblies. Its ability to participate in hydrogen bonding (1 donor, 2 acceptors) makes it a potential building block for constructing ordered structures or as a ligand in coordination chemistry. Its lower density relative to some analogs may be advantageous in applications where weight is a factor.

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